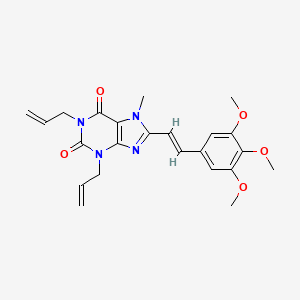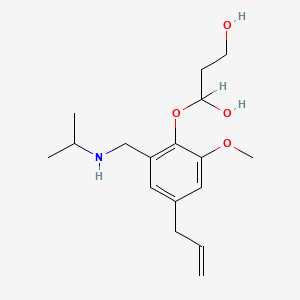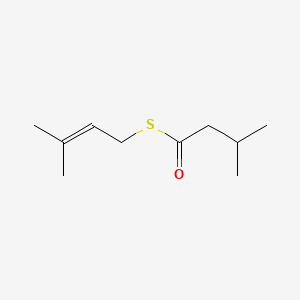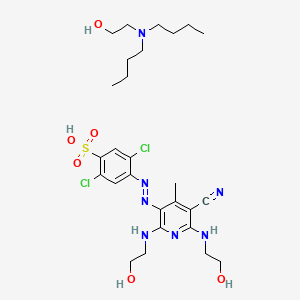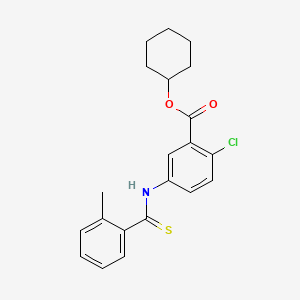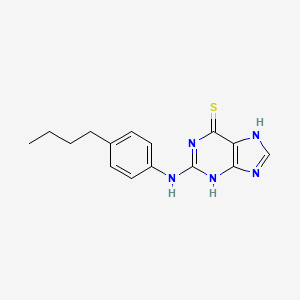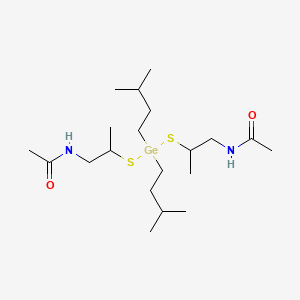
phenyl 4-(diaminomethylideneamino)benzoate;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(diaminomethylideneamino)benzoate;phosphoric acid is a chemical compound with the molecular formula C14H13N3O2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-(diaminomethylideneamino)benzoate typically involves the reaction of 4-guanidinobenzoic acid with phenol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(diaminomethylideneamino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Phenyl 4-(diaminomethylideneamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of phenyl 4-(diaminomethylideneamino)benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl 4-(diaminomethylideneamino)benzoate can be compared with other similar compounds such as:
Phenyl benzoate: Similar structure but lacks the diaminomethylideneamino group.
4-Guanidinobenzoic acid: Precursor in the synthesis of phenyl 4-(diaminomethylideneamino)benzoate.
Properties
CAS No. |
111941-80-1 |
|---|---|
Molecular Formula |
C14H16N3O6P |
Molecular Weight |
353.27 g/mol |
IUPAC Name |
phenyl 4-(diaminomethylideneamino)benzoate;phosphoric acid |
InChI |
InChI=1S/C14H13N3O2.H3O4P/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12;1-5(2,3)4/h1-9H,(H4,15,16,17);(H3,1,2,3,4) |
InChI Key |
GSPSGKATNZWKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


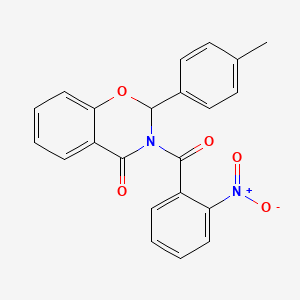
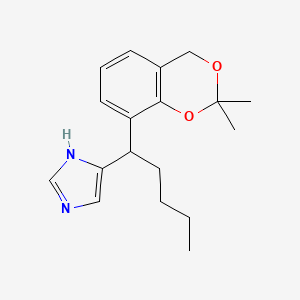
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
